1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine
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Overview
Description
1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Preparation Methods
The synthesis of 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine involves several steps, typically starting with the preparation of the piperidine ring. One common method is the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the chlorination of amino alcohols using SOCl2, followed by cyclization . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the piperidine ring, often using reagents like alkyl halides or sulfonates
Scientific Research Applications
1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor binding.
Medicine: Due to its piperidine structure, it is investigated for potential therapeutic uses, including as an analgesic, antipsychotic, and anti-inflammatory agent
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated by the binding of the piperidine ring to specific receptor sites, altering their conformation and activity .
Comparison with Similar Compounds
1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine can be compared to other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: Exhibits antimalarial and anticancer activities.
Berberine: Known for its antimicrobial and antidiabetic effects.
Tetrandine: Used for its anti-inflammatory and immunosuppressive properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H24N2 |
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Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-10-4-3-5-12(10)13-11-6-8-14(2)9-7-11/h10-13H,3-9H2,1-2H3 |
InChI Key |
QVGCNGZRXQPNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2CCN(CC2)C |
Origin of Product |
United States |
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